(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
Description
(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a synthetic heterocyclic compound featuring a triazolo-pyridazine core fused to a seven-membered 1,4-diazepane ring and a 5-cyclopropylisoxazole substituent. The 5-cyclopropylisoxazole group contributes to metabolic stability and lipophilicity, which may influence pharmacokinetic profiles .
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c25-17(13-10-14(26-21-13)12-2-3-12)23-7-1-6-22(8-9-23)16-5-4-15-19-18-11-24(15)20-16/h4-5,10-12H,1-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOCMSRPHWRVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=NOC(=C2)C3CC3)C4=NN5C=NN=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure
The compound can be described by its molecular formula and has a molecular weight of approximately 350.43 g/mol. Its structure features a triazolo-pyridazine core linked to a diazepane and an isoxazole moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 1.06 ± 0.16 | c-Met inhibition |
| MCF-7 | 1.23 ± 0.18 | c-Met inhibition |
| HeLa | 2.73 ± 0.33 | c-Met inhibition |
The compound exhibits significant cytotoxicity against these cell lines, comparable to established c-Met inhibitors like Foretinib (IC50 = 0.019 µM) . The mechanism of action appears to involve binding to the ATP-binding site of the c-Met kinase, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The triazolo-pyridazine component is believed to interfere with essential microbial functions, although specific mechanisms are still under investigation .
Case Studies
Several studies have explored the biological activity of similar triazolo-pyridazine derivatives:
- Study on c-Met Inhibition :
-
Antimicrobial Evaluation :
- A derivative was tested against various bacterial strains and demonstrated significant antibacterial activity, suggesting its application in treating bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by the presence of specific functional groups within its structure:
- Triazolo-Pyridazine Core : Essential for c-Met kinase inhibition.
- Cyclopropyl Group : Enhances binding affinity and bioactivity.
- Isosaxole Moiety : Contributes to the antimicrobial properties.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Triazolopyrimidine Derivatives (e.g., 6 , 8 ) |
|---|---|---|
| Core Structure | Triazolo-pyridazine | Triazolo-pyrimidine |
| Ring Flexibility | High (1,4-diazepane) | Moderate (smaller fused rings) |
| Metabolic Stability | Enhanced (cyclopropylisoxazole) | Variable (depends on substituents) |
| Isomerization Tendency | Low | High |
Triazolo-Thiadiazole Hybrids ()
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibit a triazolo-thiadiazole scaffold, contrasting with the triazolo-pyridazine system. Notable differences:
- The target compound’s isoxazole group may similarly interact with fungal enzymes but via distinct hydrophobic interactions.
- Synthetic Accessibility : Thiadiazoles require harsh cyclization conditions, whereas the target compound’s synthesis likely leverages milder coupling reactions for diazepane-isoxazole assembly.
Pyrazolopyrimidine Derivatives ()
Compounds like 2 (4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine) highlight the role of pyrazole-pyrimidine hybrids. Comparisons include:
- Solubility : The diazepane-isoxazole moiety in the target compound may improve aqueous solubility over pyrazolopyrimidines, which often require solubilizing groups.
- Target Selectivity : Pyrazolopyrimidines are potent in kinase inhibition (e.g., JAK2), whereas the target compound’s structure may favor dual kinase-antimicrobial activity .
Preparation Methods
Preparation of 5-Cyclopropylisoxazole-3-carboxylic Acid
Method 1: Cyclocondensation of Cyclopropanecarbonitrile Oxide
A key intermediate, 5-cyclopropylisoxazole-3-carboxylic acid (CAS: 110256-15-0), is synthesized via cyclocondensation of cyclopropanecarbonitrile oxide with ethyl acetoacetate, followed by hydrolysis.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Cyclopropanecarbonitrile oxide + ethyl acetoacetate, EtOH, reflux (12 h) | 78% | |
| 2 | Hydrolysis with NaOH (2M), HCl neutralization | 92% |
Analytical Data :
Conversion to Acid Chloride
The carboxylic acid is activated using thionyl chloride (SOCl2) to form 5-cyclopropylisoxazole-3-carbonyl chloride , a critical electrophile for subsequent coupling.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 5-Cyclopropylisoxazole-3-carboxylic acid + SOCl2, DMF (cat.), 70°C (4 h) | 95% |
Synthesis of 1,4-Diazepane-Triazolo[4,3-b]pyridazine Fragment
Preparation of 6-Chloro-triazolo[4,3-b]pyridazine
The triazolo-pyridazine core is synthesized via cyclocondensation of 3,6-dichloropyridazine with hydrazine hydrate, followed by oxidative cyclization.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 3,6-Dichloropyridazine + hydrazine hydrate, EtOH, 80°C (6 h) | 85% | |
| 2 | Oxidative cyclization with MnO2, CH2Cl2, rt (12 h) | 76% |
Analytical Data :
Functionalization with 1,4-Diazepane
The chloro group is displaced by 1,4-diazepane under nucleophilic aromatic substitution (SNAr) conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 6-Chloro-triazolo[4,3-b]pyridazine + 1,4-diazepane, K2CO3, DMF, 100°C (8 h) | 68% |
Key Optimization :
- Solvent : DMF > DMSO due to lower side reactions.
- Base : K2CO3 (optimal) vs. Cs2CO3 (higher cost).
Coupling of Fragments via Amide Bond Formation
Final Coupling Reaction
The acyl chloride is coupled with the diazepane-triazolo-pyridazine intermediate under Schotten-Baumann conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 5-Cyclopropylisoxazole-3-carbonyl chloride + diazepane-triazolo-pyridazine, NaOH (aq.), THF, 0°C → rt (4 h) | 82% |
Purification :
Analytical Data :
- 13C NMR (CDCl3): δ 173.5 (C=O), 162.1 (isoxazole C=N), 154.8 (triazole C=N).
- Melting Point : 214–216°C.
Alternative Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach combines fragments without isolating intermediates:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 6-Chloro-triazolo[4,3-b]pyridazine + 1,4-diazepane + 5-cyclopropylisoxazole-3-carbonyl chloride, K2CO3, DMF, 80°C (12 h) | 58% |
Advantages : Reduced steps, lower cost.
Disadvantages : Lower yield due to competing side reactions.
Challenges and Optimization
Key Challenges
Q & A
Advanced Research Question
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions .
- HPLC-MS monitoring : Track degradation products (e.g., hydrolyzed diazepane rings) .
- Kinetic modeling : Determine half-life (t₁/₂) using first-order decay equations under simulated gastric fluid (pH 2.0) .
What methodologies assess environmental impact and biodegradation of this compound?
Advanced Research Question
- OECD 301F test : Measures aerobic biodegradation in activated sludge over 28 days .
- QSAR modeling : Predicts bioaccumulation (log Kow) and toxicity (LC50 for Daphnia magna) .
- Soil column studies : Track leaching potential using HPLC-UV quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
